1-[2-(4-Tert-butyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[2-(4-Tert-butyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C18H25N3O3 and its molecular weight is 331.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-[2-(4-Tert-butyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies and findings, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Oxazole Rings : The presence of oxazole moieties contributes to the compound's reactivity and interaction with biological targets.
- Pyrrolidine Ring : This cyclic amine is known for its role in enhancing the bioactivity of compounds by improving binding interactions with receptors.
Anticancer Activity
Recent studies have indicated that oxazole derivatives exhibit promising anticancer properties. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
Example A | MCF-7 (Breast Cancer) | 0.12 |
Example B | A549 (Lung Cancer) | 0.76 |
Example C | HeLa (Cervical Cancer) | 0.65 |
These values suggest that modifications in the oxazole structure can enhance anticancer efficacy, which may also apply to the compound .
The proposed mechanism of action for this compound involves:
- Inhibition of Key Enzymes : The oxazole rings can interact with active sites of enzymes involved in cancer progression.
- Induction of Apoptosis : Studies have shown that similar compounds increase p53 expression levels and activate caspase pathways, leading to programmed cell death in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, there is evidence suggesting that oxazole derivatives possess antimicrobial activity. This is attributed to their ability to disrupt bacterial cell membranes and inhibit critical metabolic pathways. For example:
- Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be influenced by specific structural features:
- Substituents on the Oxazole Rings : Variations in substituent groups on the oxazole rings can significantly alter binding affinity and selectivity towards biological targets.
- Steric Hindrance : The tert-butyl group provides steric hindrance which may enhance selectivity for certain enzyme targets, potentially reducing off-target effects.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
-
Study on Anticancer Properties :
- Researchers synthesized a series of oxazole derivatives and tested them against various cancer cell lines. The study found that modifications in substituents led to enhanced cytotoxicity, particularly in MCF-7 cells.
-
Antimicrobial Evaluation :
- A comparative analysis was performed on oxazole derivatives against standard antibiotics. Results showed that some derivatives exhibited superior antimicrobial properties compared to existing treatments.
Properties
IUPAC Name |
1-[2-(4-tert-butyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-11-13(12(2)24-20-11)9-16(22)21-8-6-7-14(21)17-19-15(10-23-17)18(3,4)5/h10,14H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHAVBOVLOUTBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCC2C3=NC(=CO3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.